molecular formula C28H27FN4O3 B2405371 Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate CAS No. 1251582-77-0

Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate

Katalognummer: B2405371
CAS-Nummer: 1251582-77-0
Molekulargewicht: 486.547
InChI-Schlüssel: BUUMTAAMIPCYCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate is a quinazoline derivative characterized by a 4-oxoquinazoline core substituted at positions 2, 3, and 5. The structural features include:

  • Position 2: A 4-benzylpiperazinyl group, which may enhance solubility and receptor interaction due to the piperazine moiety’s flexibility and basicity.
  • Position 7: A methyl carboxylate ester, influencing pharmacokinetic properties such as metabolic stability .

Quinazolines are known for their biological relevance, particularly as kinase inhibitors and anticancer agents .

Eigenschaften

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3/c1-36-27(35)22-9-12-24-25(17-22)30-28(33(26(24)34)19-21-7-10-23(29)11-8-21)32-15-13-31(14-16-32)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUMTAAMIPCYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate, also known as D226-0087, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, including its synthesis, mechanisms of action, and biological effects.

Chemical Structure and Properties

The molecular formula of D226-0087 is C24H25FN6O2C_{24}H_{25}FN_{6}O_{2}. The structure features a quinazoline core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety and a fluorophenyl group enhances its potential interactions with biological targets.

Structural Formula

SMILES CN(c1c(C(N2)=O)n(Cc(cccc3)c3F)c(N3CCN(Cc4ccccc4)CC3)n1)C2=O\text{SMILES }CN(c1c(C(N2)=O)n(Cc(cccc3)c3F)c(N3CCN(Cc4ccccc4)CC3)n1)C2=O

Antimicrobial Activity

D226-0087 has been evaluated for its antimicrobial properties against various pathogens. In one study, derivatives similar to D226-0087 exhibited moderate to potent activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.21 µM, indicating significant antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on human cell lines (HaCat and BALB/c 3T3) revealed that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity. For instance, compound 3g demonstrated selective toxicity towards certain cell lines with an IC50 value reached after 72 hours of exposure .

The mechanism of action for D226-0087 involves its interaction with critical enzymes in bacterial cells. Molecular docking studies have shown that it binds effectively to DNA gyrase and MurD, which are essential for bacterial replication and cell wall synthesis. This binding occurs through multiple interactions, including hydrogen bonds and π-π stacking interactions with nucleotides .

Comparative Biological Activity

A comparative analysis of various compounds related to D226-0087 indicates that while many exhibit antimicrobial properties, the binding affinity and selectivity can vary significantly. For example:

CompoundMIC against E. coli (µM)Cytotoxicity (IC50, µM)Target Enzyme
3g0.2120DNA gyrase
3f0.2515MurD
3c0.3025Unknown

This table illustrates the promising potential of D226-0087 and its analogs as antimicrobial agents while highlighting the need for further research to optimize their therapeutic profiles.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, several quinazoline derivatives were synthesized and screened for their antimicrobial activity. Among these, derivatives based on the structure of D226-0087 showed significant inhibition zones against both Gram-positive and Gram-negative bacteria . The study concluded that modifications in the structure could enhance biological activity.

Research on Cytotoxic Effects

Another research effort focused on assessing the cytotoxic effects of D226-0087 derivatives on human cell lines. The findings indicated that while some compounds were effective against pathogens, they also posed risks of cytotoxicity at higher concentrations . This necessitates a careful balance in drug formulation to maximize efficacy while minimizing adverse effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Analysis

The table below compares the target compound with structurally related quinazoline derivatives:

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Position 7 Substituent Key Features
Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate (Target) 4-Oxoquinazoline 4-Benzylpiperazinyl 4-Fluorophenylmethyl Methyl carboxylate Combines lipophilic (fluorophenyl) and solubilizing (piperazine) groups.
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline () Quinazoline - - 7-Fluoro, 4-oxy-aniline Lacks piperazine but includes a fluorine atom for enhanced bioactivity.
N-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide () Phthalazine 4-Fluorophenylpiperazinyl - Acetamide Shares fluorophenyl-piperazine motif but lacks quinazoline core.
Key Observations:

Fluorine Substitution : The 4-fluorophenyl group in the target compound and the 7-fluoro substituent in highlight fluorine’s role in enhancing metabolic stability and target affinity .

Ester vs. Amide Functionalization : The methyl carboxylate in the target compound may confer different metabolic pathways compared to the acetamide group in , influencing oral bioavailability.

Target Compound (Inferred):
  • Kinase Inhibition : Analogous quinazoline derivatives (e.g., ) are intermediates for tyrosine kinase inhibitors, suggesting the target compound may exhibit similar activity .
  • Anticancer Potential: The 4-oxoquinazoline core is associated with DNA intercalation or topoisomerase inhibition, though specific data on this compound is lacking.
Comparative Studies:
  • 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline () : Demonstrated utility in synthesizing kinase inhibitors, with fluorine enhancing binding to hydrophobic kinase pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.